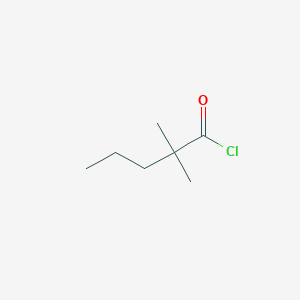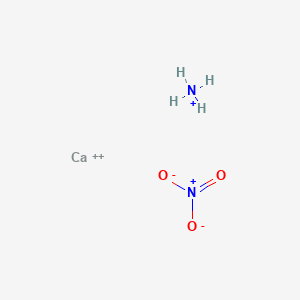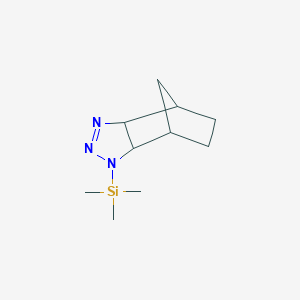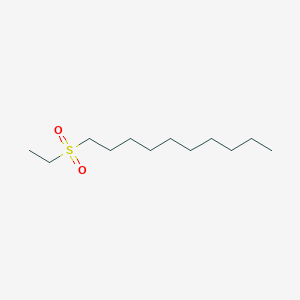
2,2-二甲基戊酰氯
描述
2,2-Dimethylvaleroyl chloride is a chemical compound with the formula C7H13ClO. It has a molecular weight of 148.631 . It is also known by other names such as Pentanoyl chloride, 2,2-dimethyl- .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylvaleroyl chloride consists of 7 carbon atoms, 13 hydrogen atoms, and 1 each of chlorine and oxygen atoms . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis
2,2-Dimethylvaleroyl chloride has a density of 0.973 g/cm3 . Its boiling point is 83 degrees Celsius at 77 mm Hg . The compound’s exact mass is 148.06500, and it has a logP value of 2.57810 .科学研究应用
工业和研究化学中间体
- 2,2-二甲基戊酰氯主要用作工业和研究化学中间体。它在各种反应中作为烷基化剂,包括格氏试剂和其他类型的反应。这种化合物在药物合成中作为药物中间体,农业化学中间体,摄影化学中间体以及酶和其他研究的生化试剂中找到应用。在职业环境中通过吸入、摄入或皮肤吸收存在暴露风险(Abdo, 2007)。
传感器技术中的离子载体
- 它被用作塑化聚氯乙烯(PVC)基膜传感器中钡离子的新型离子载体。这种应用展示了它在开发具有线性响应范围、高选择性和在广泛pH范围内稳定性的传感器中的作用(Hassan et al., 2003)。
有机合成和异丁烯化合物的生产
- 在有机合成和异丁烯化合物的生产领域,相关化合物二甲基乙烯氯被专门用于研究目的。它是一种清澈、无色、高挥发性和易燃的液态氯化碳氢化合物,在加热分解时会释放有毒烟雾。预计它是一种致癌物,突显了在其研究应用中安全性的重要性(Report on carcinogens, 2004)。
化学合成和药物中间体
- 2,2-二甲基戊酰氯还在合成各种化学化合物中起着重要作用。例如,它用于合成重要的药物中间体3,5-双(三氟甲基)苯甲酰氯。该过程涉及溴化、羧化和氯化,展示了它在化学合成中的多功能性(Zhou, 2006)。
药物应用
- 在药物应用中,它用于合成复杂分子。例如,合成2,4-二甲氧基苯甲酰氯涉及甲基化和氯化过程,其中类似2,2-二甲基戊酰氯的化合物可以被使用(Wan, 2007)。
安全和危害
属性
IUPAC Name |
2,2-dimethylpentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBKYCCXDNYHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074008 | |
| Record name | Pentanoyl chloride, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylvaleroyl chloride | |
CAS RN |
15721-22-9 | |
| Record name | 2,2-Dimethylpentanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15721-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoyl chloride, 2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoyl chloride, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanoyl chloride, 2,2-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
